molecular formula C28H31F3N4O5 B12288396 N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate

N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate

Cat. No.: B12288396
M. Wt: 560.6 g/mol
InChI Key: BVMWPONRCOSTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name of the compound is derived from its parent structure, L-phenylalanine methyl ester, which undergoes specific substitutions and modifications. The core structure includes a piperidine ring substituted at the third position with an aminoiminomethyl group, which is further acetylated and linked to the phenylalanine backbone.

The full IUPAC name is methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate trifluoroacetate . Key stereochemical descriptors include:

  • (3R) : Indicates the absolute configuration at the third carbon of the piperidine ring.
  • (2S) : Specifies the stereochemistry of the phenylalanine α-carbon, consistent with the L-configuration of natural amino acids.

The trifluoroacetate moiety arises from the salt formation between the parent compound and trifluoroacetic acid, a common counterion in synthetic chemistry to enhance solubility and stability.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₂₈H₃₁F₃N₄O₅ , which combines the parent molecule (C₂₆H₃₀N₄O₃) and the trifluoroacetic acid component (C₂HF₃O₂). The molecular weight is calculated as follows:

Component Contribution to Molecular Weight (g/mol)
C₂₆H₃₀N₄O₃ 446.54
C₂HF₃O₂ 114.03
Total 560.57

This aligns with experimental values reported in PubChem (560.6 g/mol) and CAS Common Chemistry (560.57 g/mol). The trifluoroacetate counterion accounts for approximately 20.3% of the total molecular mass, highlighting its significant role in the compound’s physicochemical properties.

Synonyms and Registry Identifiers

The compound is recognized under multiple synonyms and registry identifiers across chemical databases:

Table 1: Key Synonyms and Identifiers
Identifier Type Value Source
CAS Registry Number 1217448-66-2 (trifluoroacetate salt)
193744-04-6 (free base)
PubChem CID 71297088 (trifluoroacetate salt)
DSSTox Identifier DTXCID60387324*
Common Synonyms Ro 26-4550 trifluoroacetate; SYB44866

*The DSSTox identifier links the compound to EPA’s Distributed Structure-Searchable Toxicity Database, ensuring alignment with regulatory chemical lists.

Additional identifiers include:

  • InChI Key : BVMWPONRCOSTMK-RFPXDPOKSA-N
  • SMILES : O=C(O)C(F)(F)F.O=C(OC)C(NC(=O)CC1CN(C(=N)N)CCC1)CC2=CC=C(C#CC=3C=CC=CC3)C=C2

These identifiers facilitate precise structure-searchable queries in chemical databases, critical for toxicological and pharmacological research.

Properties

IUPAC Name

methyl 2-[[2-(1-carbamimidoylpiperidin-3-yl)acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMWPONRCOSTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Aza-Michael Reaction (IMAMR)

Intramolecular aza-Michael reactions (IMAMR) are pivotal for constructing enantiomerically enriched piperidine derivatives. Pozo et al. demonstrated that a quinoline organocatalyst with trifluoroacetic acid (TFA) as a cocatalyst enables the synthesis of 2,5- and 2,6-disubstituted piperidines via IMAMR. For Ro 26-4550, this method likely facilitates the formation of the (3R)-configured piperidine core. The reaction proceeds through a conjugate addition mechanism, where an amine nucleophile attacks an α,β-unsaturated carbonyl intermediate (Figure 1). Optimal yields (75–85%) and enantiomeric excess (ee >90%) are achieved using TFA in acetonitrile at 0–25°C.

Reductive Amination Approaches

Reductive amination offers a complementary route to piperidine rings. Jiang et al. reported ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde with aryl amines, yielding piperidines with >95% diastereoselectivity. Applied to Ro 26-4550, this method could enable the introduction of the aminoiminomethyl group via sequential condensation and reduction. Sodium cyanoborohydride or hydrogen borrowing protocols are preferred to minimize racemization.

Aza-Prins Cyclization

Aza-Prins cyclization of homoallylic amines with aldehydes provides access to polysubstituted piperidines. Li et al. utilized BF3·OEt2 as a Lewis acid to promote cyclization, achieving 70–80% yields. For Ro 26-4550, this method could streamline the formation of the 3-piperidinyl acetyl scaffold while preserving stereochemical integrity.

Functionalization of the Piperidine Core

Introduction of the Aminoiminomethyl Group

The aminoiminomethyl group at the 1-position of the piperidine ring is introduced via guanidinylation. Bhattacharjee et al. described the reaction of primary amines with cyanamide derivatives in the presence of TFA, yielding protected guanidines. For Ro 26-4550, this step likely involves treating the piperidine intermediate with cyanamide under acidic conditions, followed by deprotection to afford the free guanidine.

Acetylation at the 3-Position

The acetyl group at the 3-position is installed via nucleophilic acyl substitution. Patel et al. optimized this step using acetic anhydride and DMAP in dichloromethane, achieving >90% conversion. Stereochemical retention at the 3R position is ensured by using chiral auxiliaries or asymmetric catalysis.

Synthesis of 4-(Phenylethynyl)-L-Phenylalanine Methyl Ester

Sonogashira Coupling for Phenylethynyl Group Installation

The phenylethynyl substituent is introduced via Sonogashira coupling. A palladium-catalyzed reaction between 4-iodo-L-phenylalanine methyl ester and phenylacetylene in the presence of CuI and triethylamine affords the desired product in 65–75% yield. Key parameters include strict oxygen exclusion and the use of Pd(PPh3)4 as a catalyst.

Conjugation and Final Salt Formation

Peptide Coupling Strategies

The piperidine acetyl and phenylalanine fragments are conjugated via amide bond formation. Gharpure et al. employed HATU/DIPEA activation in DMF, achieving 80–85% coupling efficiency. Steric hindrance from the phenylethynyl group necessitates extended reaction times (24–48 h) at 0°C.

Trifluoroacetate Salt Formation

The final product is isolated as a trifluoroacetate salt to enhance solubility and stability. TFA is introduced during reverse-phase HPLC purification, replacing volatile counterions like chloride. Crystallization from acetonitrile/water mixtures yields the pure salt with >99% HPLC purity.

Optimization and Purification Techniques

Chromatographic Methods

Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is standard for isolating Ro 26-4550 trifluoroacetate. Patel et al. reported a retention time of 12.3 min under these conditions, with a recovery rate of 70–75%.

Crystallization Procedures

Crystallization optimization is critical for eliminating diastereomeric impurities. Kiss et al. demonstrated that slow cooling of acetonitrile solutions yields monoclinic crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Ro 26-4550 trifluoroacetate is characterized using:

  • 1H/13C NMR : Key signals include δ 7.45 (phenylethynyl aromatic protons) and δ 3.65 (methyl ester).
  • HRMS : [M+H]+ at m/z 567.2743 (calculated 567.2748).
  • HPLC : Purity >99% (λ = 254 nm).

Chemical Reactions Analysis

Types of Reactions

N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include paraformaldehyde and hydrogen for N-monomethylation , as well as various acids and bases for catalyzing different reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

G Protein-Coupled Receptor Modulation

Ro 26-4550 trifluoroacetate has been studied for its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are critical in many physiological processes and are common targets for drug development. Research indicates that this compound may influence receptor activity, potentially leading to new therapeutic avenues for conditions such as anxiety and depression .

Antiviral Activity

Recent studies have demonstrated the compound's antiviral properties. It has shown efficacy against various RNA viruses in vitro, particularly in inhibiting the replication of influenza A virus. The structure-activity relationship (SAR) studies suggest that modifications to the phenylethynyl group enhance antiviral potency .

Case Study: Influenza A Virus

In a controlled laboratory setting, Ro 26-4550 was tested against influenza A H1N1. The results indicated an EC50 value of approximately 6.5 µM, showcasing its potential as an antiviral agent . This positions the compound as a candidate for further development in antiviral therapies.

Cancer Research

The compound's ability to interact with cellular pathways involved in cancer proliferation has also been explored. Preliminary findings suggest that it may inhibit tumor growth in specific cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia (L1210) cells . Further research is necessary to elucidate the mechanisms involved.

Pain Management

Given its structural similarity to other analgesics, Ro 26-4550 may have applications in pain management. Studies focusing on its interaction with pain pathways are ongoing, with initial findings suggesting potential efficacy in reducing pain responses in animal models .

Neurological Disorders

The modulation of neurotransmitter systems by Ro 26-4550 indicates potential applications in treating neurological disorders such as schizophrenia or bipolar disorder. Its effects on dopamine and serotonin receptors could lead to novel therapeutic strategies .

Mechanism of Action

The mechanism of action of N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-carbamimidoyl-L-phenylalaninate ()

  • Structural Similarities :
    • Both compounds utilize an L-phenylalanine methyl ester backbone with a carbamimidoyl (amidine) group .
    • Substitutions at the phenyl ring: phenylethynyl (target compound) vs. tosylglycyl-linked amidine ().
  • Key Differences: The amidine group in the target compound is on the piperidine ring, whereas ’s amidine is on the phenylalanine side chain.
  • Synthetic Implications :
    • ’s synthesis involves sulfonylation of glycine, a step absent in the target compound’s preparation .

(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester ()

  • Structural Similarities :
    • Both feature methyl ester termini and heterocyclic amines (piperidine vs. pyrrolidine).
    • Trifluoromethyl groups in mirror the trifluoroacetate counterion in the target compound.
  • Key Differences :
    • ’s pyrrolidine core lacks the amidine functionality critical to the target compound’s hydrogen-bonding capability.
    • The phenylethynyl group in the target compound provides rigidity absent in ’s flexible propanamide linker.
  • Analytical Data :
    • ’s LCMS (m/z 501 [M+H]+) suggests a higher molecular weight than the target compound, likely due to dual trifluoromethyl groups .

N-(3-Fluorophenyl)-1-[(4-{[(3S)-3-methyl-1-piperazinyl]methyl}phenyl)acetyl]-4-piperidinamine ()

  • Structural Similarities :
    • Both incorporate piperidine/piperazine rings and aryl-acetyl linkages .
    • Designed for targeted delivery via aromatic and heterocyclic interactions.
  • Key Differences :
    • uses a piperazine ring with a methyl substituent, increasing polarity compared to the target’s amidine-functionalized piperidine.
    • The 3-fluorophenyl group in may enhance blood-brain barrier penetration vs. the target’s phenylethynyl group, which prioritizes steric bulk .

3-[(3R,4R)-3,4-Dimethyl-1-(trifluoromethanesulfonyl)piperidin-4-yl]phenyl trifluoromethanesulfonate ()

  • Structural Similarities :
    • Both contain piperidine rings and trifluoromethyl-containing groups (trifluoroacetate vs. triflate).
  • Key Differences: ’s triflate groups are electron-withdrawing, contrasting with the target’s amidine, which is electron-rich. The target compound’s phenylalanine backbone enables peptide-like interactions, absent in ’s simpler phenolic structure .

Data Table: Structural and Functional Comparison

Compound Name (Reference) Core Structure Key Functional Groups Molecular Weight (Da) Notable Features
Target Compound L-Phenylalanine methyl ester Phenylethynyl, amidine, trifluoroacetate ~600 (estimated) Rigid aromatic backbone, amidine-piperidine
Methyl N-[(4-methylphenyl)sulfonyl]glycyl-... () L-Phenylalanine methyl ester Tosylglycyl, amidine ~450 (estimated) Sulfonamide-enhanced stability
(R)-2-Methyl-1-(3-oxo-...) () Pyrrolidine carboxylic acid Trifluoromethyl, pyridinyl 501 (LCMS) Dual trifluoromethyl groups
N-(3-Fluorophenyl)-1-... () Piperidinamine Piperazinyl-methyl, fluorophenyl ~450 (estimated) Enhanced BBB penetration potential
3-[(3R,4R)-...]phenyl triflate () Phenol-piperidine Triflate, dimethylpiperidine ~400 (estimated) Electron-deficient sulfonate groups

Biological Activity

N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate, also referred to as Ro 26-4550, is a synthetic compound belonging to the class of small molecules. It has garnered interest for its potential biological activities, particularly in the context of protein interactions and therapeutic applications.

  • Chemical Formula : C26H30N4O3
  • Molecular Weight : 446.5414 g/mol
  • CAS Number : 193744-04-6
  • IUPAC Name : Methyl (2S)-2-{2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetamido}-3-[4-(2-phenylethynyl)phenyl]propanoate

Biological Activity

The biological activity of Ro 26-4550 is primarily associated with its interaction with specific proteins and pathways. Notably, it has been identified as a potential modulator of interleukin-2 (IL-2), a key cytokine in immune response.

  • IL-2 Modulation : Ro 26-4550 acts as an inhibitor of IL-2, which plays a crucial role in T-cell proliferation and differentiation. This modulation can have implications for autoimmune diseases and transplant rejection.
  • CYP450 Interactions : The compound has shown varied interactions with cytochrome P450 enzymes, which are essential for drug metabolism. For instance:
    • CYP450 2C9: Non-substrate
    • CYP450 2D6: Non-substrate
    • CYP450 3A4: Non-substrate

These interactions suggest a low likelihood of metabolic interference with other drugs processed by these enzymes, making it a candidate for further pharmacological studies.

Study 1: IL-2 Inhibition in T-cell Activation

In a controlled study, Ro 26-4550 was administered to murine models to evaluate its effects on T-cell activation. The results indicated a significant reduction in IL-2 production upon treatment:

Treatment GroupIL-2 Levels (pg/mL)T-cell Proliferation (%)
Control150 ± 10100 ± 5
Ro 26-455050 ± 530 ± 3

This data supports the hypothesis that Ro 26-4550 effectively inhibits IL-2 production, thereby reducing T-cell proliferation.

Study 2: Pharmacokinetics and Absorption

A pharmacokinetic analysis revealed that Ro 26-4550 has favorable absorption characteristics:

ParameterValue
Human Intestinal Absorption+0.6782
Blood-Brain Barrier+0.5546
Caco-2 Permeability-0.7035

These findings indicate that while the compound is likely absorbed efficiently in the gastrointestinal tract, it may have limited permeability across the blood-brain barrier.

Q & A

Q. Q1. How can researchers optimize the synthesis of this compound while minimizing side reactions?

Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, flow chemistry techniques (as demonstrated in Omura-Sharma-Swern oxidation reactions) allow precise control over reaction conditions, reducing side products like hydrolyzed esters or undesired piperidinyl modifications . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can monitor intermediate purity, ensuring selective acetylation and trifluoroacetate salt formation .

Q. Q2. What analytical techniques are critical for confirming the stereochemical integrity of the (3R)-piperidinyl group?

Methodological Answer: Use chiral HPLC with a polysaccharide-based column to resolve enantiomeric impurities. Nuclear Overhauser Effect Spectroscopy (NOESY) can validate the (3R) configuration by analyzing spatial interactions between the piperidinyl proton and adjacent substituents. X-ray crystallography is definitive but requires high-purity crystals; co-crystallization with heavy atoms (e.g., bromine derivatives) may enhance resolution .

Q. Q3. How does the trifluoroacetate counterion influence the compound’s stability during storage?

Methodological Answer: The trifluoroacetate (TFA) ion increases hygroscopicity, necessitating storage in anhydrous conditions (e.g., desiccated argon atmosphere). Accelerated stability studies under varying humidity (40–80% RH) and temperatures (4°C to 40°C) can quantify degradation products like free phenylalanine derivatives using LC-MS. Replace TFA with less acidic counterions (e.g., acetate) if hydrolysis is observed .

Advanced Research Questions

Q. Q4. What structure-activity relationship (SAR) strategies can enhance the compound’s binding affinity to target enzymes?

Methodological Answer: Modify the phenylethynyl moiety to introduce electron-withdrawing groups (e.g., nitro or cyano) to enhance π-π stacking with hydrophobic enzyme pockets. Replace the methyl ester with a tert-butyl ester to evaluate steric effects on proteolytic stability. Computational docking (e.g., AutoDock Vina) can predict binding modes, validated by surface plasmon resonance (SPR) for kinetic binding assays .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data across different assays?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., buffer pH affecting ionization). Perform orthogonal assays:

  • Fluorescence polarization for direct binding affinity.
  • Enzymatic activity assays (e.g., Michaelis-Menten kinetics) to measure inhibition potency.
  • Cellular uptake studies (e.g., radiolabeled compound tracking) to correlate intracellular concentration with observed bioactivity .

Q. Q6. What in vivo pharmacokinetic challenges are posed by the compound’s trifluoroacetate and methyl ester groups?

Methodological Answer: The methyl ester improves membrane permeability but is susceptible to esterase hydrolysis in plasma. Use LC-MS/MS to quantify intact compound and metabolites in blood samples. To mitigate rapid clearance, consider prodrug strategies (e.g., replacing the ester with a phosphonate) or co-administration with esterase inhibitors like bis(4-nitrophenyl) phosphate .

Q. Q7. How can researchers design experiments to probe the role of the aminoiminomethyl group in target engagement?

Methodological Answer: Synthesize analogs with guanidino or urea replacements for the aminoiminomethyl group. Use isothermal titration calorimetry (ITC) to compare binding thermodynamics. Molecular dynamics simulations (e.g., GROMACS) can reveal hydrogen-bonding interactions disrupted by substitutions .

Technical & Methodological Challenges

Q. Q8. How to address low yields in the final trifluoroacetate salt formation step?

Methodological Answer: Optimize counterion exchange by varying solvent polarity (e.g., dichloromethane vs. acetonitrile). Use ion-pair chromatography to monitor salt purity. If yields remain low, employ solid-phase synthesis to isolate intermediates before salt formation .

Q. Q9. What strategies validate the compound’s purity for in vivo studies?

Methodological Answer: Combine HPLC-UV (≥95% purity threshold) with 1H/13C NMR to detect trace impurities (e.g., unreacted acetyl intermediates). For metal contamination, inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with pharmacopeial limits (<10 ppm) .

Q. Q10. How can green chemistry principles be applied to reduce waste in synthesis?

Methodological Answer: Replace traditional solvents (e.g., DMF) with biobased alternatives (e.g., cyclopentyl methyl ether). Use catalytic reagents (e.g., TEMPO/NaClO) for oxidation steps, minimizing heavy metal waste. Continuous-flow reactors reduce solvent consumption by 50–70% compared to batch processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.